Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine
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Overview
Description
Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine is a compound with a complex structure that includes a tetrahydroisoquinoline moiety.
Preparation Methods
The synthesis of Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine can be achieved through several synthetic routes. One common method involves the functionalization of tetrahydroisoquinoline derivatives. Industrial production methods may involve the use of transition metal-catalyzed cross-dehydrogenative coupling strategies, which improve the atom economy and yield of the product .
Chemical Reactions Analysis
Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine undergoes several types of chemical reactions, including:
Substitution: Substitution reactions can occur under various conditions, often involving nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters . Additionally, the compound exhibits free radical scavenging properties, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound also exhibits neuroprotective properties and is studied for its potential therapeutic applications.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-inflammatory activity, this compound is used in the development of new drugs.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C13H20N2/c1-11(14-2)9-15-8-7-12-5-3-4-6-13(12)10-15/h3-6,11,14H,7-10H2,1-2H3 |
InChI Key |
HQDAQHBCFPDYNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC2=CC=CC=C2C1)NC |
Origin of Product |
United States |
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